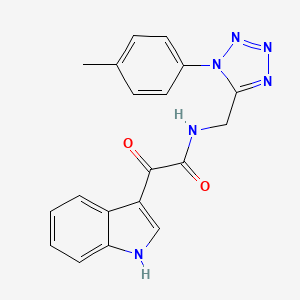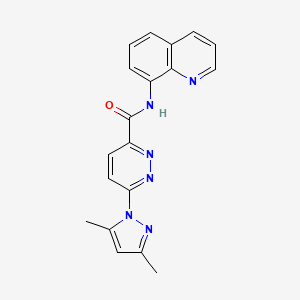
N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide, commonly known as BDCRB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BDCRB is a member of the dinitroaniline family of herbicides, which are widely used in agriculture to control weed growth. However, BDCRB has also been found to have potent antitumor activity, making it a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide, due to its complex structure, has been a subject of interest in the synthesis and characterization of various chemical compounds. Studies have detailed the synthesis of related benzamide derivatives, demonstrating their potential in generating compounds with antimicrobial and anti-inflammatory activities. For example, the design and synthesis of N-Pyrazolylbenzamide derivatives have been explored, showing significant anti-inflammatory and antimicrobial properties (A. Fatima, Ravindra G. Kulkarni, Bhagavanraju Mantipragada, 2015). Such studies underscore the versatility of benzamide compounds in medicinal chemistry, particularly in developing therapeutic agents.
Crystallography and Molecular Structure
The molecular structure and crystallography of benzamide derivatives closely related to N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide have been extensively studied to understand their conformational properties. Research in this area has provided detailed insights into the bond configurations and the spatial arrangement of molecules, which are crucial for understanding their chemical behavior and reactivity. For instance, the conformations of N—H and C=O bonds in N-(2,4-Dichlorophenyl)benzamide have been explored, revealing insights into their molecular structures (B. Gowda et al., 2008).
Biological and Pharmacological Activities
The exploration of benzamide derivatives has extended into their biological activities, including their potential use as antimicrobial and anti-inflammatory agents. The synthesis of novel compounds and their pharmacological screening have revealed the potential of these derivatives in treating various conditions. For example, the synthesis of formazans from Mannich base derivatives has demonstrated moderate antimicrobial activity, showcasing the potential of these compounds in addressing bacterial and fungal infections (P. Sah et al., 2014).
Material Science Applications
In material science, benzamide derivatives have been investigated for their utility in creating new polymers with desirable thermal and mechanical properties. The synthesis and characterization of novel aromatic polyimides, for instance, highlight the role of benzamide-based compounds in developing materials with high thermal stability and mechanical strength (M. Butt et al., 2005).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O6/c21-14-6-7-18(17(10-14)19(25)12-4-2-1-3-5-12)22-20(26)13-8-15(23(27)28)11-16(9-13)24(29)30/h1-11H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPIOFUSBWBRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)

![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2779063.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2779067.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2779068.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2779071.png)


![methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate](/img/structure/B2779076.png)

